REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:12]=[C:11]([CH:13]3[CH2:16][N:15]([C:17]([O-:19])=[O:18])[CH2:14]3)[O:10][N:9]=2)=[CH:4][C:3]=1[N+:20]([O-])=O.[CH3:23]CO>>[NH2:20][C:3]1[CH:4]=[C:5]([C:8]2[N:12]=[C:11]([CH:13]3[CH2:16][N:15]([C:17]([O:19][CH3:23])=[O:18])[CH2:14]3)[O:10][N:9]=2)[CH:6]=[CH:7][C:2]=1[CH3:1]
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Name
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methyl 3-(3-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate
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Quantity
|
795 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1)C1=NOC(=N1)C1CN(C1)C(=O)[O-])[N+](=O)[O-]
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
stannous chloride dihydrate
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
78 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then, the reaction was cooled to room temperature
|
Type
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CONCENTRATION
|
Details
|
the solvent was partially concentrated
|
Type
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FILTRATION
|
Details
|
The resulting white suspension was filtered
|
Type
|
WASH
|
Details
|
washed with water and ethyl acetate
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Type
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EXTRACTION
|
Details
|
The aqueous was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The solvent was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1C)C1=NOC(=N1)C1CN(C1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |